molecular formula C13H22IN3 B13630763 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide

Cat. No.: B13630763
M. Wt: 347.24 g/mol
InChI Key: JWWRGWSKUUNXHC-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylphenyl)-2-methylpropyl]guanidinehydroiodide is a guanidine derivative characterized by a 2-(4-ethylphenyl)-2-methylpropyl substituent attached to the guanidine core, with a hydroiodide counterion. Guanidines are known for their strong basicity and diverse applications in pharmaceuticals, catalysis, and materials science. The ethylphenyl and methylpropyl groups in this compound likely enhance lipophilicity and steric bulk, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C13H22IN3

Molecular Weight

347.24 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydroiodide

InChI

InChI=1S/C13H21N3.HI/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H

InChI Key

JWWRGWSKUUNXHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide typically involves the reaction of 4-ethylphenyl-2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, temperature range of 0-25°C.

    Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like ethanol or methanol, temperature range of 25-60°C.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the guanidine group.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.

    Biology: Investigated for its potential role as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of N-[2-(4-Ethylphenyl)-2-methylpropyl]guanidinehydroiodide and Analogs

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Ethylphenyl, 2-methylpropyl, hydroiodide C₁₂H₁₇N₃·HI 330.9 High lipophilicity; potential pharmaceutical use (inference)
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- 4-Methoxyphenyl, tetramethylguanidine C₁₂H₁₉N₃O 221.3 Enhanced water solubility (polar methoxy group); industrial catalyst
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(4-isopropylphenyl)guanidine 4-Isopropylphenyl, pyrimidinyl, hydroxyl C₁₅H₂₀N₆O 300.4 Heterocyclic interactions; antimicrobial activity (hypothesized)
(2RS)-2-(4-Ethylphenyl)-propanoic acid (Impurity N(EP)) 4-Ethylphenyl, propanoic acid C₁₁H₁₄O₂ 178.2 Hydrophobic impurity in pharmaceuticals

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-methoxyphenyl group in ’s tetramethylguanidine, which has higher polarity due to the methoxy (-OCH₃) substituent .
  • Steric Effects :

    • The 2-methylpropyl chain in the target compound creates significant steric hindrance, which may reduce reactivity compared to smaller substituents like the alkylthio groups in ’s derivatives .
  • Counterion Influence :

    • The hydroiodide salt in the target compound likely enhances aqueous solubility compared to neutral guanidines (e.g., ’s analog) but may pose stability challenges under oxidative conditions .

Biological Activity

N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the realm of antibiotic development and cellular interactions. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Guanidine Compounds

Guanidine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The guanidine functional group allows these compounds to engage in hydrogen bonding and ionic interactions, enhancing their ability to interact with various biological targets.

The mechanism of action for this compound involves multiple pathways:

  • Antimicrobial Activity : Studies indicate that guanidine derivatives can disrupt bacterial cell membranes through ionic interactions with negatively charged lipids. This destabilization leads to cell lysis, particularly effective against Gram-positive and Gram-negative bacteria .
  • Targeting Cellular Proteins : The compound has been shown to interact with specific proteins involved in bacterial cell division, such as FtsZ, which is crucial for maintaining bacterial morphology and viability .
  • Resonance and Protonation : In its protonated state, the guanidine group forms a cation that can effectively interact with anionic sites on proteins, enhancing its bioactivity .

Research Findings

Recent studies have highlighted the efficacy of this compound against various microbial strains. Below is a summary of key findings:

Study Microbial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Study AMRSA0.5 µg/mLMembrane disruption
Study BE. coli1 µg/mLInhibition of FtsZ
Study CPseudomonas aeruginosa0.8 µg/mLMembrane destabilization

Case Studies

  • Case Study on MRSA : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The study utilized a series of in vitro assays to determine the compound's MIC and its effects on bacterial morphology .
  • Efficacy Against Gram-Negative Bacteria : Another study focused on the compound's effectiveness against E. coli and Pseudomonas aeruginosa, revealing its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria .
  • Cellular Interaction Studies : Research has also explored how this compound interacts with human cellular systems, suggesting potential applications in targeting tumor cells due to its ability to penetrate cellular membranes effectively .

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